5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione
CAS No.:
Cat. No.: VC18976481
Molecular Formula: C8H2F3NO3
Molecular Weight: 217.10 g/mol
* For research use only. Not for human or veterinary use.
![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione -](/images/structure/VC18976481.png)
Specification
Molecular Formula | C8H2F3NO3 |
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Molecular Weight | 217.10 g/mol |
IUPAC Name | 5,6,7-trifluoro-1H-3,1-benzoxazine-2,4-dione |
Standard InChI | InChI=1S/C8H2F3NO3/c9-2-1-3-4(6(11)5(2)10)7(13)15-8(14)12-3/h1H,(H,12,14) |
Standard InChI Key | DJKIIMDSBZBIDM-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C(=C(C(=C1F)F)F)C(=O)OC(=O)N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound belongs to the 1,3-benzoxazine-2,4-dione family, characterized by a fused benzene and oxazine ring system. The trifluoro substitution at positions 5, 6, and 7 distinguishes it from analogues like 5,7-difluoro-1H-benzo[D][1, oxazine-2,4-dione . The electron-withdrawing fluorine atoms significantly influence electronic distribution, potentially enhancing stability and reactivity.
Molecular Formula and Weight
Based on structural analogues, the molecular formula is inferred as C₈HF₃NO₃, with a molecular weight of approximately 218.11 g/mol (calculated by adding one fluorine atom’s mass to the 199.11 g/mol of the difluoro analogue) .
Spectroscopic Signatures
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Infrared (IR) Spectroscopy: Expected C=O stretches near 1,750 cm⁻¹ (dione) and C-F vibrations at 1,100–1,250 cm⁻¹ .
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NMR: Distinct ¹⁹F NMR signals for each fluorine environment, with chemical shifts between -110 to -130 ppm for aromatic fluorines .
Comparative Structural Analysis
Table 1 compares key parameters with related benzoxazine derivatives:
Synthetic Methodologies
Fluorination Strategies
Physicochemical Properties
Solubility and Stability
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Solubility: Low solubility in polar solvents (e.g., water) due to hydrophobic fluorine atoms; soluble in DMSO or DMF .
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Thermal Stability: Enhanced by fluorine’s inductive effect, with a predicted melting point >200°C (based on difluoro analogues) .
Reactivity Profile
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Electrophilic Sites: The dione moiety reacts with nucleophiles (e.g., amines) to form imides or amides.
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Photostability: Fluorine substitution may reduce UV degradation, as seen in fluorinated pharmaceuticals .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies for regioselective trifluorination.
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Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.
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Computational Studies: DFT calculations to predict reactivity and binding affinities.
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